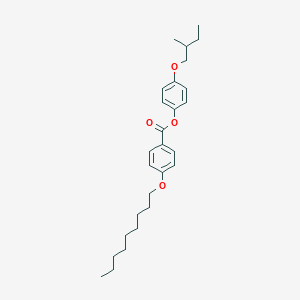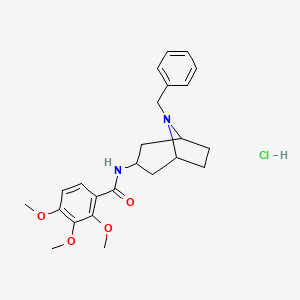![molecular formula C6H18N2O2Si B14434257 {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol CAS No. 83145-66-8](/img/structure/B14434257.png)
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol is a silane compound that contains both amino and silanol functional groups. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. It is used in various applications, including adhesives, sealants, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol typically involves the reaction of 3-chloropropyl(methyl)silanediol with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
3-chloropropyl(methyl)silanediol+ethylenediamine→3-[(2-Aminoethyl)amino]propyl(methyl)silanediol+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silanol group can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reactions are typically carried out in the presence of a catalyst such as platinum or palladium.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of siloxane polymers or other silane derivatives.
Scientific Research Applications
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of silane-based polymers and materials.
Biology: Employed in the functionalization of surfaces for biomolecule attachment.
Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Applied in adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol involves its ability to form covalent bonds with both organic and inorganic materials. The amino groups can react with various functional groups, while the silanol group can form siloxane bonds with other silanes or siloxanes. This dual functionality allows it to act as an effective coupling agent, promoting adhesion and enhancing the properties of the materials it is used with.
Comparison with Similar Compounds
Similar Compounds
{3-(2-Aminoethylamino)propyl}trimethoxysilane: Similar structure but with three methoxy groups instead of silanol.
{3-(2-Aminoethylamino)propyl}dimethoxymethylsilane: Contains two methoxy groups and one methyl group.
Uniqueness
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol is unique due to its combination of amino and silanol functional groups, which provide versatile reactivity and strong adhesion properties. This makes it particularly useful in applications requiring robust and durable bonding between different materials.
Properties
CAS No. |
83145-66-8 |
|---|---|
Molecular Formula |
C6H18N2O2Si |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
N'-[3-[dihydroxy(methyl)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H18N2O2Si/c1-11(9,10)6-2-4-8-5-3-7/h8-10H,2-7H2,1H3 |
InChI Key |
MONHWDVGWZHKAO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCNCCN)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



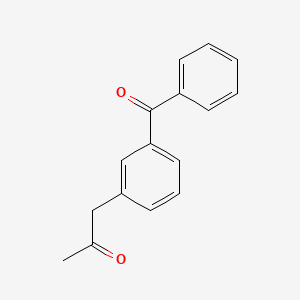
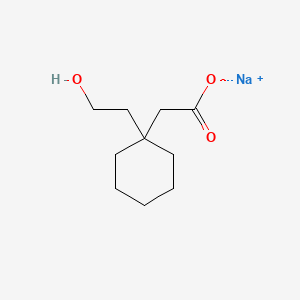
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
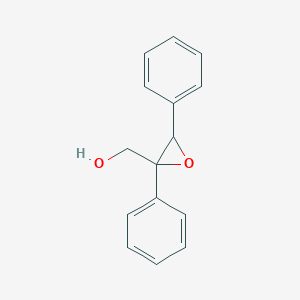
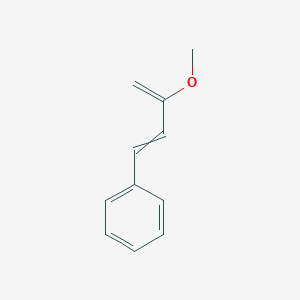
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
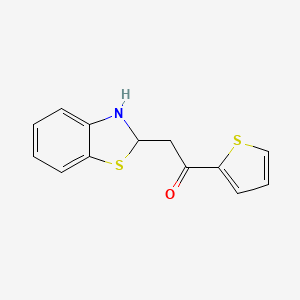
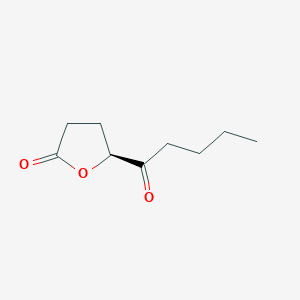
![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
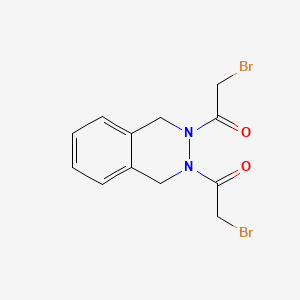
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
